Mal-PEG3-C1-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNJNZTVSYYDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

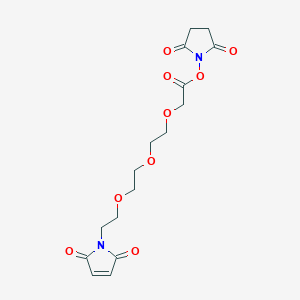

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PEG3-C1-NHS Ester: A Technical Guide for Bioconjugation in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and practical applications, complete with experimental protocols and data presentation to assist researchers in its effective utilization.

This compound features three key components: a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of functional moieties allows for the covalent and specific linkage of two different biomolecules, typically a protein and a therapeutic agent. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester efficiently acylates primary amines, such as those on lysine (B10760008) residues. The hydrophilic PEG spacer enhances the solubility of the entire conjugate, mitigates potential immunogenicity, and provides spatial separation between the conjugated molecules.[1][2][3]

Chemical Properties and Structure

The structural characteristics of this compound are fundamental to its function as a molecular bridge.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

| Property | Value |

| Molecular Formula | C16H20N2O9 |

| Molecular Weight | 384.34 g/mol |

| CAS Number | 2230016-26-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a two-step conjugation process, enabling precise control over the linking of biomolecules.

-

Reaction with Primary Amines: The NHS ester group reacts with primary amines (-NH2), typically on lysine residues of an antibody or other protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[4]

-

Reaction with Sulfhydryl Groups: Following the initial conjugation, the maleimide group is available to react with a sulfhydryl group (-SH) on a second molecule, such as a cysteine residue on a peptide or a thiol-containing cytotoxic drug. This Michael addition reaction forms a stable thioether bond and is optimal at a pH of 6.5 to 7.5.[4]

Diagram of the Two-Step Conjugation Reaction

Caption: General two-step reaction mechanism.

Applications in Research and Drug Development

The primary application of this compound is in the construction of ADCs. In this context, an antibody is first functionalized with the linker, and then a cytotoxic drug is attached. This creates a targeted delivery system where the antibody directs the potent drug to cancer cells, minimizing off-target toxicity.

Other applications include:

-

Protein-Protein Conjugation: Linking two different proteins to create bifunctional entities.

-

Surface Immobilization: Attaching proteins to surfaces for applications in diagnostics and biomaterials.

-

PEGylation: The addition of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins.

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. It is crucial to optimize these conditions for each specific antibody and drug combination.

Materials

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Thiol-containing drug.

-

Reaction buffers (e.g., PBS at various pH values).

-

Desalting columns or dialysis equipment for purification.

Two-Step Conjugation Protocol

Step 1: Reaction of this compound with Antibody

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a buffer at pH 7.2-8.5. Ensure the buffer does not contain primary amines.

-

Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.5.

Step 2: Conjugation of Drug to Antibody-Linker Intermediate

-

Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent.

-

Conjugation Reaction: Add the drug to the purified antibody-linker intermediate at a molar ratio of 1.5 to 5-fold excess of the drug over the antibody.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: To cap any unreacted maleimide groups, add a thiol-containing compound such as N-acetylcysteine.

-

Final Purification: Purify the final ADC conjugate using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess drug and other impurities.

Diagram of a Typical Experimental Workflow for ADC Preparation

Caption: A typical workflow for preparing an ADC.

Data Presentation and Characterization

The successful synthesis of an ADC using this compound requires thorough characterization to determine key quality attributes. The following table summarizes important parameters and the techniques used for their assessment.

| Parameter | Typical Range | Analytical Technique(s) |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |

| Conjugation Efficiency | > 90% | SDS-PAGE, HIC |

| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) |

| In Vitro Stability | > 95% after 7 days in plasma | HIC-HPLC, ELISA |

| Purity | > 95% | SEC, Reversed-Phase HPLC |

Note: The "Typical Range" values are representative and must be established for each specific ADC.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences and drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex bioconjugates. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively leverage this linker to advance their research, particularly in the promising field of antibody-drug conjugates.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mal-PEG3-C1-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG3-C1-NHS ester. It details its chemical structure, physicochemical properties, and its critical role in the field of bioconjugation, with a particular focus on the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both theoretical understanding and practical guidance.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of molecules. It features two distinct reactive moieties at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a controlled, sequential conjugation of two different molecules, making it an invaluable asset in the construction of complex biomolecular architectures.

The core utilities of this compound lie in its ability to:

-

Facilitate Site-Specific Conjugation: The differential reactivity of its end groups enables precise control over the conjugation process.

-

Enhance Solubility: The integrated PEG3 spacer imparts hydrophilicity to the linker, which can improve the solubility of the resulting conjugate in aqueous environments.[1][2][3]

-

Provide a Flexible Spacer: The PEG chain offers a flexible connection between the conjugated molecules, which can help to preserve their biological activity by minimizing steric hindrance.

Its primary application is in the development of ADCs, where it serves as a stable, non-cleavable linker to attach a potent cytotoxic drug to a monoclonal antibody.[4][5]

Chemical Structure and Properties

The designation "this compound" describes its constituent parts: a maleimide (B117702) group (Mal), a three-unit polyethylene glycol spacer (PEG3), a single carbon atom which is less commonly specified in literature but implied in the propanoate structure (C1), and an N-hydroxysuccinimide ester (NHS ester).

Structural Information

| Attribute | Details |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethoxy)propanoate |

| Synonyms | Mal-PEG3-NHS ester, Maleimide-PEG3-NHS ester |

| CAS Number | 1537892-36-6 |

| Molecular Formula | C17H22N2O9 |

| Molecular Weight | 398.37 g/mol |

| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCN2C(=O)C=CC2=O |

Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in DMSO, DMF, DCM | [6] |

| Purity | Typically >95% | |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. | |

| Stability | Moisture-sensitive, particularly the NHS ester group. Should be used immediately after reconstitution. |

Reactivity and Conjugation Chemistry

The utility of this compound stems from the orthogonal reactivity of its two terminal groups: the NHS ester and the maleimide.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide ester is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction, known as acylation, results in the formation of a stable and irreversible amide bond.

-

Optimal Reaction pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[7] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][8]

-

Reaction Buffers: Amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) are recommended. Buffers containing primary amines, like Tris, should be avoided as they will compete in the reaction.[7]

-

Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[7][8]

Table 1: Influence of pH on NHS Ester Stability and Reactivity

| pH | Half-life of NHS Ester Hydrolysis | Amidation Reaction Rate | Conjugate Yield | References |

| 7.0 | 4-5 hours (at 0°C) | Slow | Moderate | [7] |

| 8.0 | 210 minutes | Moderate | High | [9] |

| 8.5 | 180 minutes | Fast | Optimal | [9] |

| 8.6 | 10 minutes (at 4°C) | Very Fast | Decreased due to hydrolysis | [7] |

| 9.0 | 125 minutes | Very Fast | High, but with increased hydrolysis | [9] |

Maleimide Reactivity with Thiols

The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those found on cysteine residues, to form a stable thioether bond. This reaction is a Michael addition.

-

Optimal Reaction pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[10] Within this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group can also react with primary amines.

-

Stability of the Thioether Bond: While generally considered stable, the thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. However, studies have shown that for some conjugates, a significant portion remains intact over several days in human plasma.[11][12]

Table 2: Maleimide-Thiol Conjugation Efficiency and Kinetics

| Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | pH | References |

| 2:1 | 30 minutes | 84 ± 4% | 7.0 | [10] |

| 5:1 | 2 hours | 58 ± 12% | 7.4 | [10] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical two-step bioconjugation, such as the synthesis of an antibody-drug conjugate.

Step 1: Activation of the Antibody with this compound

This step involves the reaction of the NHS ester end of the linker with the primary amines (lysine residues) on the antibody.

-

Antibody Preparation:

-

Dialyze the antibody into an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0).

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the required amount of the linker in a water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts (N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis against the reaction buffer.

-

Step 2: Conjugation of the Thiol-Containing Drug to the Activated Antibody

This step involves the reaction of the maleimide groups on the activated antibody with the thiol group of the cytotoxic drug.

-

Drug Preparation:

-

Dissolve the thiol-containing drug in a suitable solvent.

-

-

Conjugation Reaction:

-

Add a slight molar excess of the drug solution to the purified, maleimide-activated antibody.

-

Incubate the reaction for 1-4 hours at room temperature in a buffer with a pH of 6.5-7.5.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Logical Relationship of Reactive Moieties

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with well-defined reactivity, making it an essential tool in modern bioconjugation. Its application in the synthesis of antibody-drug conjugates highlights its importance in the development of targeted therapeutics. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this linker to create stable and functional biomolecular conjugates for a wide range of applications in research, diagnostics, and medicine.

References

- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Mal-PEG3-C1-NHS Ester: A Technical Guide for Bioconjugation

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action for Mal-PEG3-C1-NHS ester, a heterobifunctional crosslinker integral to the fields of drug development, proteomics, and molecular biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides quantitative data for reaction optimization, and offers detailed experimental protocols for the effective use of this versatile linker.

Executive Summary

This compound is a covalent crosslinking reagent featuring two distinct reactive moieties at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates the formation of stable amide bonds with primary amines, while the maleimide (B117702) group enables specific conjugation to sulfhydryl (thiol) groups. This dual functionality allows for the controlled, stepwise conjugation of two different biomolecules, a critical process in the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the creation of sophisticated bioassays. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. This guide will detail the reaction mechanisms, influencing factors, and practical application of this powerful bioconjugation tool.

Core Mechanism of Action

The utility of this compound lies in its two chemically distinct reactive groups, which can be selectively targeted to different functional groups on biomolecules.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other molecules.[1] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-9).[2]

dot

Caption: NHS Ester Reaction Pathway with a Primary Amine.

Maleimide Reaction with Thiols

The maleimide group is highly reactive towards sulfhydryl groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides. The reaction is a Michael addition, where the thiolate anion (the deprotonated form of the thiol) acts as a nucleophile and attacks one of the vinyl carbons of the maleimide ring.[3] This forms a stable, covalent thioether bond.[2] The maleimide-thiol reaction is highly specific and efficient at a pH range of 6.5-7.5.[2] At pH values above 7.5, the maleimide group can also react with primary amines, losing its thiol specificity.[4]

dot

Caption: Maleimide Reaction Pathway with a Sulfhydryl Group.

Quantitative Data for Reaction Optimization

The efficiency and specificity of the conjugation reactions are highly dependent on several parameters. The following tables summarize key quantitative data to aid in the design of experimental protocols.

Table 1: Reaction Conditions for NHS Ester - Amine Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 7.2 - 8.5[1] | Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. |

| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can be used to minimize degradation of sensitive proteins. |

| Reaction Time | 30 minutes - 2 hours[2] | Can be extended for more dilute reactants. |

| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES[1] | Avoid buffers containing primary amines (e.g., Tris, Glycine).[1] |

| NHS Ester Half-life | 4-5 hours at pH 7.0, 0°C[1] | Decreases to 10 minutes at pH 8.6, 4°C.[1] |

Table 2: Reaction Conditions for Maleimide - Thiol Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5[2] | Highly selective for thiols in this range. Above pH 7.5, reactivity with amines increases.[4] |

| Temperature | 4°C - Room Temperature (25°C) | |

| Reaction Time | 30 minutes - 2 hours[2] | |

| Buffer | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing reagents. |

| Relative Reactivity | ~1000x faster with thiols than amines at pH 7.0[4] |

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation process using this compound. Optimization may be required for specific applications.

Step 1: Reaction of this compound with an Amine-Containing Protein

This protocol describes the first step of activating a protein with primary amines using the NHS ester functionality of the crosslinker.

Materials:

-

Amine-containing protein (e.g., antibody)

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[2] The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]

-

Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer for the next conjugation step (e.g., a buffer with a pH of 6.5-7.5 for the maleimide reaction).

dot

Caption: Workflow for Activating an Amine-Containing Protein.

Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule

This protocol outlines the conjugation of the maleimide-activated protein with a molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated protein (from Step 1)

-

Thiol-containing molecule (e.g., a peptide, drug, or another protein)

-

Thiol-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)

-

(Optional) Reducing agent (e.g., TCEP) if thiols are in a disulfide bond

-

(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

-

Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the sulfhydryl groups are present as disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation: Mix the maleimide-activated protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining unreacted maleimide groups.

-

Purification: The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography or dialysis.

dot

Caption: Workflow for Conjugating to a Thiol-Containing Molecule.

Conclusion

This compound is a powerful and versatile tool for creating specific and stable bioconjugates. A thorough understanding of its dual-action mechanism, coupled with careful optimization of reaction conditions, is paramount to achieving high-yield and high-purity conjugates. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and researchers to harness the full potential of this heterobifunctional crosslinker in their research and development endeavors.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

The Pivotal Role of the PEG Spacer in Mal-PEG3-C1-NHS Ester for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide delves into the core of this linker, focusing on the often-overlooked yet crucial role of its three-unit polyethylene (B3416737) glycol (PEG) spacer. Contrary to a common misconception, the "PEG3" designation in this context does not refer to the Paternally Expressed Gene 3 (PEG3), but rather to this specific PEG chain length. This guide will elucidate the function of the PEG spacer in modulating the physicochemical and pharmacokinetic properties of bioconjugates, provide a comparative analysis of different PEG linker lengths, and offer detailed experimental protocols for the use of this compound.

Introduction: The Architecture of a Versatile Linker

The this compound is comprised of three key functional components:

-

Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.

-

N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues of antibodies.

-

PEG3 spacer: A short, hydrophilic chain of three repeating ethylene (B1197577) glycol units that connects the maleimide and NHS ester groups.

The strategic combination of these components allows for a controlled, two-step conjugation process, enabling the precise linkage of two different molecules, such as an antibody and a cytotoxic drug.

The Functional Significance of the PEG3 Spacer

The polyethylene glycol spacer is not merely a passive connector; it plays an active and vital role in determining the overall properties and performance of the final bioconjugate.[1]

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate in aqueous environments.[2] The hydrophilic nature of the PEG spacer helps to mitigate this issue by increasing the overall water solubility of the ADC, thereby preventing aggregation and improving its stability and handling.[] Even short PEG spacers, such as PEG3, contribute to this effect, facilitating bioconjugation reactions in aqueous buffers with minimal organic co-solvents.[2]

Improved Pharmacokinetics and Biodistribution

The inclusion of a PEG linker can significantly impact the pharmacokinetic (PK) profile of an ADC.[4] The hydrophilic PEG chain can create a hydration shell around the drug-linker, which can:

-

Prolong circulation half-life: By increasing the hydrodynamic radius and shielding the ADC from renal clearance and uptake by the reticuloendothelial system.[]

-

Reduce immunogenicity: PEGylation is known to mask potential immunogenic epitopes on the drug or linker, reducing the likelihood of an immune response against the ADC.[]

-

Enhance tumor accumulation: Improved circulation time and reduced non-specific uptake can lead to greater accumulation of the ADC at the tumor site.[1]

Steric Hindrance and Accessibility

The PEG spacer provides a flexible and defined distance between the conjugated molecules. This can be advantageous in several ways:

-

Minimizing steric hindrance: The spacer can prevent the bulky antibody from interfering with the binding of the cytotoxic drug to its intracellular target.

-

Improving accessibility: The flexible chain allows the reactive ends of the linker to more easily access their target functional groups on the biomolecules.

Data Presentation: The Impact of PEG Chain Length

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of an ADC. While direct comparative data for a PEG3 linker against a wide range of other lengths in a single study is limited, the following tables summarize general trends and available data for short to medium PEG chains.

Table 1: Physicochemical Properties of ADCs with Varying PEG Linker Lengths

| PEG Linker Length | Hydrophilicity | Tendency for Aggregation | Required Organic Co-solvent for Conjugation |

| No PEG | Low | High | High |

| PEG3 | Moderate | Reduced | Low to Moderate[2] |

| PEG4 | Moderate-High | Reduced | Low[2] |

| PEG8 | High | Significantly Reduced | Low[2] |

| PEG12 | Very High | Very Low | Very Low[2] |

| PEG24 | Very High | Very Low | Minimal[2] |

Table 2: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths

| PEG Linker Length | Plasma Clearance | Circulation Half-life | Non-specific Uptake |

| No PEG | Rapid | Short | High |

| PEG3 | Moderate | Increased | Reduced |

| PEG4 | Moderate | Increased | Reduced[5] |

| PEG8 | Slower | Significantly Increased | Significantly Reduced[5] |

| PEG12 | Slow | Long | Low[6] |

| PEG24 | Slowest | Longest | Very Low[7] |

Note: The data for PEG3 in these tables are extrapolated based on the observed trends for other short PEG linkers. Specific values can vary depending on the antibody, payload, and conjugation chemistry.

Experimental Protocols

The following is a detailed protocol for the preparation of an antibody-drug conjugate using this compound. This protocol is a general guideline and may require optimization for specific antibodies and drug payloads.

Materials and Reagents

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-containing cytotoxic drug

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., Tris buffer or N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

-

Reaction buffers (e.g., PBS, pH 6.5-7.5 for maleimide reaction; PBS, pH 7.2-8.5 for NHS ester reaction)

Step-by-Step Conjugation Procedure

This protocol describes a two-step conjugation process where the linker is first attached to the antibody via the NHS ester, followed by the conjugation of the drug to the maleimide group.

Step 1: Antibody Modification with this compound

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2-8.5.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker using a desalting column, SEC, or TFF, exchanging the buffer to PBS, pH 6.5-7.0.

Step 2: Conjugation of the Drug to the Modified Antibody

-

Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 1.5-5 fold molar excess of the drug solution to the maleimide-activated antibody solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing in a light-protected environment.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or another thiol-containing compound and incubate for 30 minutes.

-

Final Purification: Purify the resulting ADC from unconjugated drug and other small molecules using SEC or TFF. The final ADC should be formulated in a suitable storage buffer.

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8]

-

Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).[9]

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using target antigen-expressing cell lines.

Visualizing the Process: Diagrams and Workflows

Chemical Reaction Pathway

Caption: Two-step conjugation workflow using this compound.

Experimental Workflow

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

The this compound is a powerful and versatile tool for the development of advanced bioconjugates. The integral PEG3 spacer, though short, plays a critical role in enhancing the solubility, stability, and pharmacokinetic properties of the final product. By understanding the function of each component of this linker and by carefully optimizing the conjugation conditions, researchers can leverage the this compound to create highly effective and targeted therapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important bioconjugation reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 4. adcreview.com [adcreview.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines for Bioconjugation

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for covalently linking molecules to proteins, peptides, antibodies, and other biomolecules.[1][] Their popularity stems from their high reactivity and selectivity toward primary aliphatic amines, the simplicity of the reaction mechanism, and the stability of the resulting amide bond under physiological conditions.[] This technical guide provides a comprehensive overview of the core principles governing the reactivity of NHS esters with primary amines, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in optimizing their conjugation strategies.

Core Reaction Chemistry: Mechanism and Selectivity

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester.[1][] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][] This covalent linkage is effectively irreversible under typical physiological conditions.[]

NHS esters exhibit high selectivity for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][] While side reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine or sulfhydryl groups can occur, the resulting ester and thioester bonds are significantly less stable and can be hydrolyzed or displaced by amines.[1][3]

Key Factors Influencing Reaction Efficiency

The success of an NHS ester conjugation reaction is governed by a delicate balance of several experimental parameters. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. Optimizing conditions to favor aminolysis over hydrolysis is critical for achieving high conjugation yields.

The reaction pH is the most critical factor.[4][5] The primary amine nucleophile must be in its unprotonated state to be reactive. Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amino groups (for lysine, pKa ≈ 10.5), ensuring a sufficient concentration of the reactive free amine.

-

Low pH (< 7): The amino group is protonated (R-NH3+), rendering it non-nucleophilic, and the reaction will not proceed efficiently.[4][5][6]

-

Optimal pH (7.2 - 8.5): This range provides a good compromise between having a sufficient concentration of the reactive deprotonated amine and minimizing the rate of NHS ester hydrolysis.[7][8] An optimal pH of 8.3-8.5 is frequently recommended for labeling biomolecules.[4][5][6]

-

High pH (> 9.0): While the concentration of the reactive amine is high, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly lower the overall yield of the desired conjugate.[4][6][9]

In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, forming a carboxylic acid and releasing NHS. This is the primary competing reaction that reduces conjugation efficiency.[1][9][10] The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters due to Hydrolysis at Various pH Values and Temperatures

| NHS Ester Type | pH | Temperature (°C) | Half-life | Citation |

|---|---|---|---|---|

| General NHS Ester | 7.0 | 0 | 4 - 5 hours | [7][8] |

| General NHS Ester | 8.6 | 4 | 10 minutes | [7][8] |

| Porphyrin (P3-NHS) | 8.0 | Room Temp. | 210 minutes | [11] |

| Porphyrin (P3-NHS) | 8.5 | Room Temp. | 180 minutes | [11] |

| Porphyrin (P3-NHS) | 9.0 | Room Temp. | 125 minutes | [11] |

| Porphyrin (P4-NHS) | 8.0 | Room Temp. | 190 minutes | [11] |

| Porphyrin (P4-NHS) | 8.5 | Room Temp. | 130 minutes | [11] |

| Porphyrin (P4-NHS) | 9.0 | Room Temp. | 110 minutes |[11] |

Note: P3-NHS and P4-NHS are specific porphyrin derivatives studied to illustrate the kinetics. Half-life can vary depending on the specific molecule.

The concentrations of both the biomolecule and the NHS ester reagent influence the reaction outcome. Higher concentrations of the target amine can more effectively outcompete the hydrolysis reaction.[1] It is generally recommended to use a protein concentration of at least 2 mg/mL. A molar excess (typically 5-20 fold) of the NHS ester is used to drive the reaction to completion, compensating for loss due to hydrolysis.[1][5]

Table 2: Effect of Concentration on Amidation Yield

| NHS Ester Type | NHS Ester Conc. (mM) | Amine Conc. (mM) | Yield of Amide | Citation |

|---|---|---|---|---|

| Porphyrin (P3-NHS) | 1.0 | 2.0 | 88% | [11] |

| Porphyrin (P3-NHS) | 0.316 | 0.632 | 74% | [11] |

| Porphyrin (P3-NHS) | 0.1 | 0.2 | 56% | [11] |

| Porphyrin (P4-NHS) | 1.0 | 2.0 | 97% | [11] |

| Porphyrin (P4-NHS) | 0.316 | 0.632 | 89% | [11] |

| Porphyrin (P4-NHS) | 0.1 | 0.2 | 73% |[11] |

Conditions: Room temperature, pH 8.5. Data from a study on specific porphyrin derivatives.[11]

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][8] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, borate, or HEPES at a pH between 7.2 and 8.5.[4][7][8]

Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer.[1][4][5][7] It is crucial to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[5]

General Experimental Protocol

The following is a generalized protocol for labeling a protein with an NHS ester reagent. Adjustments to molar excess, reaction time, and temperature may be required based on the specific reactants.

-

Protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5).[4][5]

-

NHS ester reagent.

-

Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH ~7.4.[8]

-

Purification system (e.g., size-exclusion chromatography/desalting column).[1][4]

-

Prepare Biomolecule Solution: Dissolve the protein or biomolecule in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amine contaminants.[4][8]

-

Calculate Reagent Amounts: Determine the required amount of NHS ester based on the desired molar excess (e.g., 10-fold molar excess over the biomolecule).[5][6]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the calculated amount of NHS ester in a small volume of high-quality DMSO or DMF.[1][4] The NHS ester solution should be used promptly as the reagent is susceptible to hydrolysis even from atmospheric moisture.

-

Perform Conjugation: Add the NHS ester stock solution directly to the stirring biomolecule solution.[1]

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice/at 4°C.[4][7][8] Incubation at lower temperatures can help minimize hydrolysis for sensitive biomolecules or slow reactions.[7]

-

Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8] This will consume any unreacted NHS ester.

-

Purify Conjugate: Remove excess, unreacted NHS ester, the NHS leaving group, and any hydrolyzed reagent from the labeled biomolecule.[4][5] Size-exclusion chromatography (e.g., a desalting column) is the most common method for purifying protein conjugates.[1][4]

Troubleshooting Common Issues

Low conjugation efficiency is a frequent challenge, often attributable to a few key factors:[9]

-

Hydrolysis of NHS Ester: The reagent may have been compromised by moisture during storage or the reaction conditions may excessively favor hydrolysis (e.g., pH is too high or reaction time in aqueous buffer is too long). Always use freshly prepared NHS ester solutions.[9]

-

Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[9]

-

Competing Nucleophiles: The presence of primary amine-containing buffers or other contaminants in the biomolecule solution.[9]

-

Poor Reagent Solubility: The NHS ester did not fully dissolve in the organic solvent or precipitated upon addition to the aqueous buffer.[9]

By carefully controlling these parameters, researchers can successfully leverage the robust and versatile chemistry of NHS esters for a wide array of applications in drug development, diagnostics, and fundamental scientific research.

References

- 1. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the fields of biotechnology, drug development, and diagnostics. These versatile molecules possess two distinct reactive moieties, enabling the covalent linkage of two different biomolecules, such as proteins, peptides, nucleic acids, or small molecule drugs.[1][2] This targeted approach to bioconjugation minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers, and allows for the precise construction of complex biomolecular architectures.[2][3] This guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.

Core Concepts in Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to facilitate controlled, sequential reactions.[4] By selecting a crosslinker with reactive ends that target specific functional groups on each molecule of interest, researchers can direct the conjugation process with high specificity. The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them. The nature of these components dictates the crosslinker's utility in various applications.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The most common reactive groups and their targets are:

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups, targeting the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[1][2]

-

Sulfhydryl-Reactive Groups: Maleimides, pyridyl disulfides, and iodoacetamides are commonly used to target the sulfhydryl groups of cysteine residues.[1][2]

-

Carbonyl-Reactive Groups: Hydrazides and alkoxyamines react with aldehydes and ketones, which can be naturally present on glycoproteins or introduced chemically.

-

Photoreactive Groups: Aryl azides and diazirines remain inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds.[1] This allows for the capture of transient interactions.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. Factors such as the length of the spacer arm, solubility, and cleavability must be considered. The following table summarizes the properties of several widely used heterobifunctional crosslinkers.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Cleavable | Key Features |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32[5][6] | 8.3[5][7] | NHS-ester, Maleimide (B117702) | No | Water-insoluble, membrane-permeable.[7] |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37[1][8] | 8.3[1][8] | Sulfo-NHS ester, Maleimide | No | Water-soluble, membrane-impermeable.[8] |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 402.18 | 10.6 | NHS-ester, Iodoacetamide | No | Reacts with amines and sulfhydryls. |

| Succinimidyl 6-(3-[2-pyridyldithio]propionamido)hexanoate | LC-SPDP | 425.52[9][10][11] | 15.7[9][10][11] | NHS-ester, Pyridyldisulfide | Yes (by reducing agents) | Cleavable disulfide bond.[9] |

| N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | Sulfo-SANPAH | 492.40[12][13] | 18.2[12][14][15] | Sulfo-NHS ester, Phenylazide | No | Photoreactive.[14] |

| Maleimide-PEGn-NHS ester | Mal-PEGn-NHS | Variable (e.g., 865.92 for n=12)[16] | Variable (e.g., 53.3 for n=12)[16] | NHS-ester, Maleimide | No | PEG spacer enhances solubility and reduces immunogenicity.[17] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70[18][19][20] | 0 (Zero-length)[21] | Carbodiimide | No | Mediates direct amide bond formation between carboxylates and amines.[21] |

Key Chemistries and Experimental Protocols

Amine-to-Sulfhydryl Crosslinking using NHS-ester and Maleimide

This is one of the most widely used strategies in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). The NHS ester reacts with primary amines on the antibody, and the maleimide group subsequently reacts with a sulfhydryl group on the drug or payload.

The process is typically a two-step reaction to minimize unwanted side reactions. First, the amine-containing molecule is reacted with the NHS-ester end of the crosslinker. After removing the excess crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide group.

This protocol provides a general guideline for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

-

SMCC crosslinker

-

Thiol-containing drug

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting columns

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

-

SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Antibody Activation:

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess SMCC:

-

Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with the reaction buffer. This prevents hydrolysis of the maleimide group.

-

-

Conjugation to Thiol-containing Drug:

-

Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.

-

-

Purification:

-

Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.

-

Zero-Length Crosslinking using EDC and NHS

Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to improve the efficiency and stability of the reaction.[5]

This protocol describes the conjugation of a peptide containing a carboxyl group to a carrier protein with primary amines.

Materials:

-

Carboxyl-containing peptide

-

Amine-containing carrier protein (e.g., BSA, KLH)

-

EDC

-

Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Prepare Reactants:

-

Dissolve the carboxyl-containing peptide and the amine-containing carrier protein in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC (final concentration ~4 mM) and Sulfo-NHS (final concentration ~10 mM) to the solution containing the peptide and carrier protein.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation:

-

The reaction mixture is then typically adjusted to a pH of 7.2-7.5 by adding the Coupling Buffer to facilitate the reaction with the amines on the carrier protein.

-

Incubate for 2 hours at room temperature.

-

-

Quenching:

-

Stop the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Click Chemistry

Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible.[22] The most common click chemistry reaction used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A strain-promoted azide-alkyne cycloaddition (SPAAC) that does not require a copper catalyst has also been developed for applications in living systems.

This protocol is a general guideline for conjugating an azide-modified biomolecule to an alkyne-modified biomolecule.

Materials:

-

Azide-modified biomolecule

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 20 mM stock solution of the copper ligand (e.g., THPTA) in water.

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).

-

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the azide- and alkyne-modified biomolecules in the reaction buffer.

-

-

Initiate the Reaction:

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).

-

-

Purification:

-

Purify the conjugate using standard methods such as dialysis, SEC, or affinity chromatography to remove the copper catalyst and unreacted components.

-

Special Considerations for Crosslinker Selection

Cleavable vs. Non-Cleavable Linkers

-

Non-cleavable linkers form a stable, irreversible bond between the two molecules.[23] This is desirable for applications requiring long-term stability of the conjugate, such as in many antibody-drug conjugates.

-

Cleavable linkers contain a labile bond that can be broken under specific conditions, such as reduction of a disulfide bond or cleavage by an enzyme.[23] This allows for the release of one of the conjugated molecules, which is advantageous for applications like drug delivery, where the payload needs to be released at the target site, and for affinity purification and mass spectrometry analysis of protein-protein interactions.

PEGylated Linkers

Incorporating a polyethylene (B3416737) glycol (PEG) spacer arm into a heterobifunctional crosslinker offers several advantages:

-

Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or proteins.

-

Reduced Immunogenicity: The PEG spacer can shield the conjugate from the immune system, reducing its immunogenicity and increasing its circulation half-life.

-

Reduced Steric Hindrance: The flexible PEG chain can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.

Conclusion

Heterobifunctional crosslinkers are powerful tools that enable the precise and controlled covalent linkage of different biomolecules. A thorough understanding of their chemistries, properties, and the availability of detailed experimental protocols is crucial for their successful application in research and drug development. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can construct novel bioconjugates with tailored properties for a wide range of applications, from targeted therapeutics to advanced diagnostic assays. This guide provides a solid foundation of technical knowledge to aid in the rational design and execution of bioconjugation strategies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Sulfo-SANPAH Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]

- 4. LC-SPDP: Efficient Cross-Linker for Proteomics [campbellscience.com]

- 5. proteochem.com [proteochem.com]

- 6. medkoo.com [medkoo.com]

- 7. SMCC Crosslinker 100 mg (CAS 64987-85-5) - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - ProteoChem [proteochem.com]

- 8. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]

- 9. covachem.com [covachem.com]

- 10. LC-SPDP Crosslinker - Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP) - ProteoChem [proteochem.com]

- 11. medkoo.com [medkoo.com]

- 12. proteochem.com [proteochem.com]

- 13. covachem.com [covachem.com]

- 14. Sulfo-SANPAH 1 gram - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]

- 15. medkoo.com [medkoo.com]

- 16. scbt.com [scbt.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Zero-Length Crosslinker - Creative Biolabs [creative-biolabs.com]

- 19. EDC hydrochloride | Crosslinker | TargetMol [targetmol.com]

- 20. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. thomassci.com [thomassci.com]

- 22. covachem.com [covachem.com]

- 23. korambiotech.com [korambiotech.com]

Introduction to Antibody-Drug Conjugates and the Role of the Linker

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of targeted biopharmaceutical drugs designed to deliver highly potent cytotoxic agents directly to cancer cells.[1] An ADC is composed of three primary components: a monoclonal antibody (mAb) that specifically targets an antigen on the surface of tumor cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that dictates the overall success, stability, and therapeutic index of the ADC.[1] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug.[1] Linkers are broadly categorized into two types: cleavable and non-cleavable, distinguished by their mechanism of payload release.[1][2]

Non-Cleavable Linkers: A Deeper Dive

Non-cleavable linkers are characterized by the absence of a specific chemical motive designed for cleavage within the cell.[3][4] Instead, they form a highly stable bond, typically a thioether bond, between the antibody and the payload.[1][5] The release of the cytotoxic agent from an ADC employing a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone.[6][7]

This process occurs after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[8][9] Within the harsh environment of the lysosome, proteases degrade the antibody into its constituent amino acids.[6][9] This degradation liberates the payload, which remains attached to the linker and the amino acid (typically lysine (B10760008) or cysteine) to which it was conjugated.[10][11][12] This resulting complex—amino acid-linker-payload—is the active cytotoxic entity.[3][11][12]

Common Chemistry of Non-Cleavable Linkers

The most prevalent type of non-cleavable linker is based on a thioether bond.[1][5] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is featured in the clinically approved ADC, Ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[1][13] The SMCC linker connects the antibody's lysine residues to the thiol group of the payload, DM1.[1] The cyclohexane (B81311) ring in the linker provides steric hindrance, which contributes to the stability of the resulting thioether bond by reducing the rate of hydrolysis.[9]

Mechanism of Action of Non-Cleavable ADCs

The mechanism of action for an ADC with a non-cleavable linker is a multi-step process that relies heavily on the cell's natural biological pathways for protein degradation.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Advantages and Disadvantages

The choice of a non-cleavable linker offers a distinct set of advantages and disadvantages that must be carefully considered during ADC design.

Advantages

-

Enhanced Plasma Stability: The primary advantage of non-cleavable linkers is their superior stability in the bloodstream compared to many cleavable counterparts.[1][2] This stability minimizes the premature release of the cytotoxic payload, which can lead to a reduction in off-target toxicity and a wider therapeutic window.[1][2][6]

-

Improved Safety Profile: By ensuring the payload is only released after internalization and degradation within the target cell, non-cleavable linkers can offer a more predictable and favorable safety profile.[2]

Disadvantages

-

Lack of Bystander Effect: The active metabolite released from a non-cleavable ADC is typically a charged molecule (due to the amino acid residue).[10] This charge impairs its ability to diffuse across cell membranes, largely preventing it from killing adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect".[2][7] This can be a limitation in treating heterogeneous tumors where not all cells express the target antigen.

-

Dependence on Lysosomal Degradation: The efficacy of these ADCs is entirely dependent on efficient internalization and trafficking to the lysosome.[9] Tumors with impaired lysosomal function or inefficient ADC processing may exhibit resistance.

-

Potentially Altered Payload Potency: The final active metabolite includes the linker and an amino acid, which can sometimes alter the potency of the original payload.[2] The payload must be selected to ensure it remains highly active in this modified form.[9]

Quantitative Data and Comparative Analysis

Quantitative assessment of an ADC's performance is critical. Key parameters include in vitro cytotoxicity, measured by the half-maximal inhibitory concentration (IC50), and pharmacokinetic properties like plasma half-life.

Table 1: Comparative Properties of Linker Types

| Feature | Non-Cleavable Linkers | Cleavable Linkers (e.g., Val-Cit) |

| Release Mechanism | Total antibody degradation in the lysosome[6][7] | Enzymatic (e.g., Cathepsin B), pH, or reductive cleavage[14] |

| Released Product | Payload-Linker-Amino Acid Complex[10][11] | Unmodified (or nearly unmodified) payload[7] |

| Plasma Stability | Generally higher[1][2] | Variable, can be susceptible to premature cleavage[15][16] |

| Bystander Effect | Generally absent or very limited[2] | Often present and potent, if payload is membrane-permeable[7] |

| Therapeutic Window | Potentially wider due to lower off-target toxicity[6] | Can be narrower if premature payload release occurs |

| Tumor Heterogeneity | Less effective | More effective due to bystander killing |

Table 2: Example Pharmacokinetic Data for Ado-trastuzumab emtansine (T-DM1)

T-DM1 is the benchmark ADC with a non-cleavable thioether (SMCC) linker.

| Parameter | Value | Reference(s) |

| Linker Type | Non-cleavable (SMCC) | [1] |

| Payload | DM1 (Mertansine derivative) | [5] |

| Terminal Half-Life (t½) | Approx. 3.5 - 4.0 days | [8][9][10][13] |

| Clearance (CL) | 0.676 L/day | [9][13] |

| Volume of Distribution (Vc) | 3.127 L (mostly confined to plasma) | [9][13] |

Note: Pharmacokinetic values are derived from human clinical trial data.

Table 3: Example In Vitro Cytotoxicity Data

IC50 values demonstrate the concentration of an ADC required to inhibit the growth of 50% of cancer cells. These values are highly dependent on the cell line, payload, and drug-to-antibody ratio (DAR).

| ADC / Payload | Linker Type | Target Cell Line | IC50 (Approx. Range) | Reference(s) |

| T-DM1 | Non-cleavable | HER2+ (SK-BR-3) | 0.007 - 0.018 µg/mL | [8] |

| T-DM1 | Non-cleavable | HER2+ (BT-474) | 0.085 - 0.148 µg/mL | [8] |

| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2+ (SK-BR-3) | 8.8 pM (approx. 13 ng/mL) | [3] |

| MMAE (Free Payload) | N/A | Various | 10⁻¹¹ mol/L | [3] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented illustrates the high potency achievable with non-cleavable linker ADCs in antigen-positive cells.

Key Experimental Protocols

Evaluating the performance of an ADC with a non-cleavable linker involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the IC50 of an ADC against both antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][17]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the appropriate cell culture medium.[17] Remove the old medium from the cells and add the treatment solutions.

-

Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C in a humidified CO2 incubator.[12][15]

-

Viability Assessment:

-

For MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[12][18] The mitochondrial dehydrogenases of living cells convert the yellow MTT to a purple formazan (B1609692) crystal.[17] Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the crystals.[17][18]

-

For XTT Assay: Add the XTT reagent, which is converted to a water-soluble orange formazan product by viable cells, simplifying the procedure as no solubilization step is needed.[17]

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[18]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the integrity of the conjugate and the amount of prematurely released payload over time.

Methodology:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (mouse, rat, monkey, human) at 37°C.[15][19] Include a buffer control.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[20][21]

-

Sample Preparation:

-

Quantification:

-

Intact ADC: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) at each time point.[11][21] A stable ADC will show minimal loss in DAR over time.

-

Free Payload: Quantify the concentration of the released payload in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[15][19]

-

-

Analysis: Plot the average DAR or the concentration of free payload over time to determine the ADC's plasma half-life and the rate of drug deconjugation.[15]

Conclusion and Future Outlook

Non-cleavable linkers are a cornerstone of modern ADC design, offering a robust solution for enhancing plasma stability and minimizing off-target toxicity.[1] The clinical success of Ado-trastuzumab emtansine has validated this approach, demonstrating that the benefits of high stability can outweigh the limitation of a reduced bystander effect, particularly for tumors with high and homogeneous antigen expression.[11]

Future research is focused on expanding the utility of non-cleavable linkers. This includes developing novel linker chemistries that further improve stability and pharmacokinetics, as well as pairing them with new, highly potent payloads that retain their activity even with an attached amino acid residue. As the understanding of ADC biology deepens, non-cleavable linkers will continue to be an essential tool for creating safer and more effective targeted cancer therapies.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njbio.com [njbio.com]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ADC Plasma Stability Assay [iqbiosciences.com]

- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Role of PEG Linkers in Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the targeted and efficient delivery of therapeutic agents remains a paramount challenge. Poly(ethylene glycol), or PEG, has emerged as a cornerstone technology in overcoming many of the pharmacokinetic and pharmacodynamic hurdles associated with drug delivery. The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, utilizes PEG linkers to significantly enhance the drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[][2][3][4][5][6][7][8] This guide provides an in-depth technical overview of the applications of PEG linkers in drug delivery, focusing on quantitative data, detailed experimental methodologies, and the visualization of relevant biological and experimental pathways.